Aleglitazar

Descripción general

Descripción

Aleglitazar es un agonista dual equilibrado de los receptores activados por proliferadores de peroxisomas alfa y gamma no tiazolidinediona. Fue desarrollado para el posible tratamiento de la hiperglucemia y dislipidemia en pacientes con diabetes mellitus tipo 2. This compound tiene efectos hipoglucémicos y modificadores de lípidos, lo que lo convierte en un candidato prometedor para controlar los factores de riesgo cardiovascular en pacientes diabéticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Aleglitazar implica varios pasos clave, incluida la formación del anillo de oxazol y la porción de benzotiofeno. El proceso generalmente comienza con la preparación del intermedio de oxazol, seguido del acoplamiento del derivado de benzotiofeno. El paso final implica la esterificación del intermedio para producir this compound. Las condiciones de reacción a menudo incluyen el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para garantizar el rendimiento deseado del producto .

Métodos de producción industrial

La producción industrial de this compound sigue una ruta sintética similar pero está optimizada para la fabricación a gran escala. Esto implica el uso de reactores de flujo continuo, sistemas automatizados y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final. El proceso está diseñado para minimizar los residuos y reducir los costos de producción mientras se mantiene una alta eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

Aleglitazar sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos de benzotiofeno u oxazol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes como cloro o bromo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, así como derivados sustituidos de this compound. Estos productos a menudo se estudian por sus propiedades farmacológicas y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Cardiovascular Risk Reduction

One of the primary applications of aleglitazar is in the reduction of cardiovascular risk in patients with type 2 diabetes. The AlePrevent trial aimed to evaluate this compound's efficacy in lowering cardiovascular events among patients with stable cardiovascular disease and glucose abnormalities. The study involved approximately 19,000 participants and assessed various health metrics over a period of 3 to 5 years .

Glycemic Control

This compound has shown significant efficacy in controlling blood sugar levels. In phase II trials, it was associated with substantial reductions in glycated hemoglobin (HbA1c), triglycerides, and low-density lipoprotein (LDL) cholesterol levels, while increasing high-density lipoprotein (HDL) cholesterol . These effects suggest that this compound can be beneficial as both monotherapy and as an adjunct to existing diabetes treatments like metformin or sulfonylureas.

AleCardio Trial

The AleCardio trial was a pivotal phase III study that enrolled 7,226 patients with type 2 diabetes who had experienced acute coronary syndrome (ACS). The trial sought to determine whether adding this compound to standard therapy would reduce cardiovascular mortality and morbidity. Unfortunately, the trial was terminated early due to findings of futility; there was no significant difference in primary endpoints between this compound and placebo groups after a median follow-up of 104 weeks . Notably, safety concerns arose regarding increased rates of heart failure and renal dysfunction associated with this compound treatment .

Efficacy Overview

| Parameter | This compound Group | Placebo Group | P-value |

|---|---|---|---|

| Primary Endpoint Events | 344 (9.5%) | 360 (10.0%) | 0.57 |

| Heart Failure Incidence | 3.4% | 2.8% | 0.14 |

| Renal Dysfunction Incidence | 7.4% | 2.7% | <0.001 |

| HbA1c Reduction | Significant | N/A | N/A |

This table summarizes key findings from the AleCardio trial, highlighting the lack of efficacy against cardiovascular events despite improvements in glycemic control.

Safety Profile

While this compound demonstrated some beneficial effects on glycemic control and lipid profiles, its safety profile raised concerns during clinical trials. Adverse events included increased instances of heart failure, gastrointestinal hemorrhages, and renal dysfunction, leading to its eventual discontinuation from further development for cardiovascular applications .

Mecanismo De Acción

Aleglitazar ejerce sus efectos actuando como agonista en los subtipos de receptores alfa y gamma activados por proliferadores de peroxisomas. La acción agonista en el receptor alfa activado por proliferadores de peroxisomas controla los niveles de lípidos, mejorando la dislipidemia, mientras que la acción agonista en el receptor gamma activado por proliferadores de peroxisomas controla los niveles de glucosa, mejorando la sensibilidad a la insulina en la diabetes. Esta acción dual hace que this compound sea eficaz en el control de los niveles de lípidos y glucosa en pacientes con diabetes mellitus tipo 2 .

Comparación Con Compuestos Similares

Compuestos similares

Pioglitazona: Un agonista del receptor gamma activado por proliferadores de peroxisomas que se utiliza para mejorar la sensibilidad a la insulina.

Fenofibrato: Un agonista del receptor alfa activado por proliferadores de peroxisomas que se utiliza para reducir los niveles de lípidos.

Tesaglitazar: Otro agonista dual del receptor alfa y gamma activado por proliferadores de peroxisomas

Singularidad de Aleglitazar

This compound es único debido a su acción agonista dual equilibrada en ambos receptores alfa y gamma activados por proliferadores de peroxisomas, proporcionando un control integral de los niveles de lípidos y glucosa. Esta actividad equilibrada lo diferencia de otros compuestos que se dirigen principalmente a un subtipo de receptor .

Actividad Biológica

Aleglitazar is a dual agonist of peroxisome proliferator-activated receptors (PPARs) α and γ, which are critical in the regulation of glucose and lipid metabolism. This compound has garnered attention for its potential therapeutic effects in conditions such as type 2 diabetes and cardiovascular diseases. Its biological activity encompasses insulin-sensitizing effects, anti-inflammatory properties, and protective roles against hyperglycemia-induced cellular damage.

PPAR Activation

This compound exerts its biological effects primarily through the activation of PPAR-α and PPAR-γ:

- PPAR-α : Enhances fatty acid oxidation and reduces triglyceride levels.

- PPAR-γ : Improves insulin sensitivity and promotes glucose uptake.

This dual activation leads to favorable metabolic outcomes, including improved lipid profiles and reduced inflammation.

Cardiomyocyte Protection

A study demonstrated that this compound protects human cardiomyocytes from hyperglycemia-induced apoptosis. The findings indicated that:

- Increased Cell Viability : Treatment with this compound significantly increased cell viability under hyperglycemic conditions.

- Reduced Apoptosis : The compound attenuated caspase-3 activity and cytochrome-C release, key indicators of apoptosis.

- Oxidative Stress Mitigation : this compound improved total antioxidant capacity and reduced reactive oxygen species (ROS) production in cardiomyocytes exposed to high glucose levels .

Effects on Non-Alcoholic Fatty Liver Disease (NAFLD)

Research on animal models has shown that this compound can treat non-alcoholic steatohepatitis (NASH) by:

- Histopathological Improvements : Reduced hepatic steatosis, lobular inflammation, and hepatocyte ballooning.

- Biochemical Modifications : Decreased levels of liver enzymes (AST, ALT), triglycerides, and cholesterol while increasing HDL and adiponectin levels .

Clinical Trials

The AleCardio trial aimed to evaluate the efficacy of this compound in patients with type 2 diabetes mellitus and acute coronary syndrome. However, the trial was terminated early due to:

- Safety Concerns : Increased rates of heart failure, gastrointestinal bleeding, and other adverse events were noted without significant cardiovascular benefits.

- Futility for Efficacy : No substantial reduction in cardiovascular morbidity or mortality was observed compared to placebo .

Summary of Key Findings

Case Study 1: Cardiomyocyte Response

In vitro studies showed that human cardiomyocytes treated with this compound exhibited a marked increase in viability when exposed to hyperglycemic conditions. The protective effect was linked to the activation of both PPAR-α and PPAR-γ pathways, highlighting the compound's potential for cardiac protection in diabetic patients.

Case Study 2: NASH Model in Zucker Diabetic Fatty Rats

In a preclinical model using Zucker diabetic fatty rats, this compound treatment led to significant reductions in triglyceride levels by approximately 89% while increasing HDL by 125%. Histological analysis revealed a reversal of steatosis and inflammation in liver tissues, suggesting its potential as a therapeutic agent for NAFLD .

Propiedades

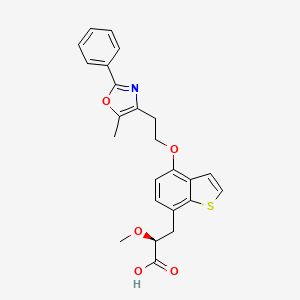

IUPAC Name |

(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYKLWSKQJBGCS-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197193 | |

| Record name | Aleglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Aleglitazar was rationally designed to be an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes. Agonistic action at PPARα controls lipid levels, which improves dyslipidemia, and agonistic action at PPARγ controls glucose levels, which improves insulin sensitivity in diabetes. | |

| Record name | Aleglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

475479-34-6 | |

| Record name | Aleglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475479-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aleglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475479346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aleglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aleglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALEGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T4OAG59U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.